![molecular formula C26H22ClF6N5O3S B14948844 2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948844.png)
2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl, pyrazole, chlorophenyl, and methoxyphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a β-diketone.
Introduction of the trifluoromethyl groups: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide.
Formation of the imidazolidinone ring: This involves the reaction of an appropriate amine with a carbonyl compound.
Coupling reactions: The final steps involve coupling the various intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
2-[3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Shares the trifluoromethyl groups but lacks the complex structure of the target compound.
4-Chlorophenylacetic acid: Contains the chlorophenyl group but is simpler in structure.
N-(4-Methoxyphenyl)acetamide: Contains the methoxyphenyl group but is less complex.
Uniqueness
2-[3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its combination of multiple functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C26H22ClF6N5O3S |
|---|---|
Molecular Weight |
634.0 g/mol |
IUPAC Name |
2-[3-[3-[3,5-bis(trifluoromethyl)pyrazol-1-yl]propyl]-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H22ClF6N5O3S/c1-41-18-9-5-16(6-10-18)34-22(39)13-19-23(40)38(17-7-3-15(27)4-8-17)24(42)36(19)11-2-12-37-21(26(31,32)33)14-20(35-37)25(28,29)30/h3-10,14,19H,2,11-13H2,1H3,(H,34,39) |
InChI Key |
DVOVHITYORQVAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B14948762.png)
![4,6-dihydrazinyl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14948763.png)
![3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine](/img/structure/B14948778.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14948781.png)
![2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14948784.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)
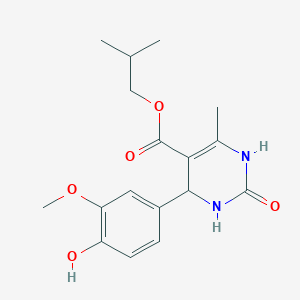
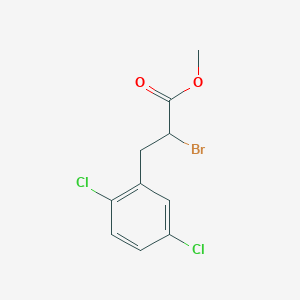
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14948810.png)
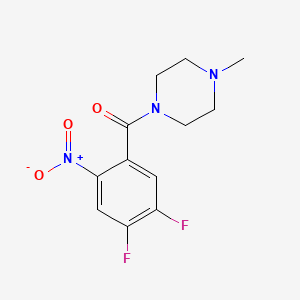
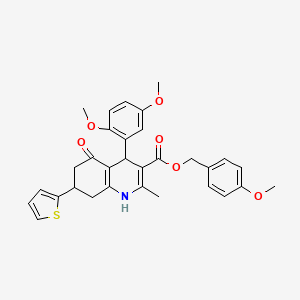
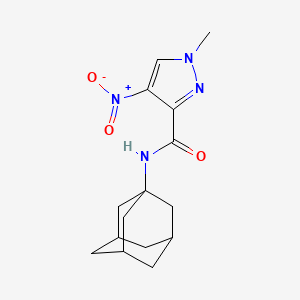
![2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B14948852.png)
![(4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B14948861.png)
